Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- is a chemical compound with the molecular formula C14H27NOS It is a derivative of butyramide, where the butyramide structure is modified with a cyclohexyl group, an ethyl group, and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- typically involves the following steps:
Starting Materials: The synthesis begins with butyric acid, cyclohexylamine, and ethyl mercaptan.
Formation of Butyramide: Butyric acid is first converted to butyramide by reacting with ammonia or an amine.
Introduction of Cyclohexyl Group: The butyramide is then reacted with cyclohexylamine to introduce the cyclohexyl group.
Addition of Ethyl and Ethylthio Groups: Finally, ethyl mercaptan is introduced to add the ethyl and ethylthio groups to the compound.
Industrial Production Methods
Industrial production of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Butyramide: The parent compound, simpler in structure.
N-Cyclohexylbutyramide: Lacks the ethyl and ethylthio groups.
2-Ethylbutyramide: Lacks the cyclohexyl and ethylthio groups.
Uniqueness
This detailed article provides a comprehensive overview of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66859-56-1 |
---|---|
Molecular Formula |
C14H27NOS |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethyl-2-ethylsulfanylbutanamide |
InChI |
InChI=1S/C14H27NOS/c1-4-14(5-2,17-6-3)13(16)15-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
VFKDTAYBPUAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC1CCCCC1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.